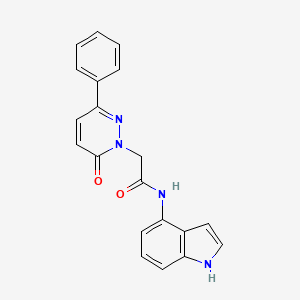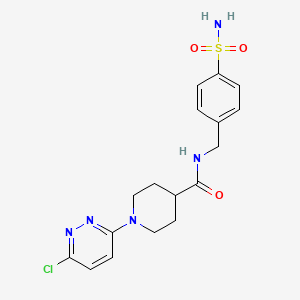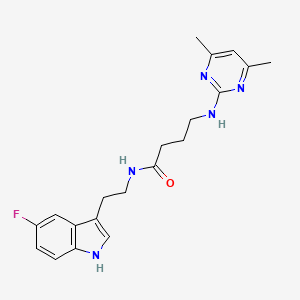![molecular formula C17H20Cl2N6O2 B11000247 4-(3,4-dichlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11000247.png)
4-(3,4-dichlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-DICHLOROPHENYL)-1-THIOCARBAMOYL-1H-PYRAZOLE: Shares the pyrazole core but differs in the functional groups attached.
3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE: Similar structure but with variations in the substituents.
Uniqueness
The uniqueness of 4-(3,4-DICHLOROPHENYL)-N-{2-[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H20Cl2N6O2 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-[(1-methylpyrazol-4-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H20Cl2N6O2/c1-23-11-12(9-21-23)22-16(26)10-20-17(27)25-6-4-24(5-7-25)13-2-3-14(18)15(19)8-13/h2-3,8-9,11H,4-7,10H2,1H3,(H,20,27)(H,22,26) |
InChI Key |
UZSBRPBAJMHVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Phenylmorpholino)methyl]-1(2H)-phthalazinone](/img/structure/B11000169.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone](/img/structure/B11000179.png)
![2-(butan-2-yl)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11000182.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11000190.png)
![ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11000192.png)
![4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11000195.png)

![ethyl 4-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B11000206.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide](/img/structure/B11000207.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide](/img/structure/B11000223.png)
![4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11000233.png)

![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11000248.png)
